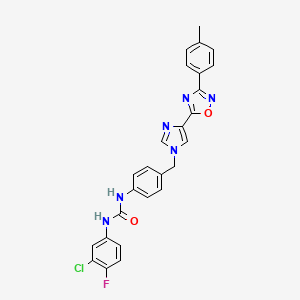
1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C26H20ClFN6O2 and its molecular weight is 502.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea) is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a 1,2,4-oxadiazole moiety, which is known for various pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of:
- A 3-chloro-4-fluorophenyl group,
- A 1,2,4-oxadiazole ring,
- An imidazole derivative,
- A urea linkage.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor of specific enzymes and its antimicrobial properties. The following sections summarize key findings from recent research.
Antimicrobial Activity
Research has shown that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial activity. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1 | Against Staphylococcus aureus | 1.56 |
| 2 | Against E. coli | 8.00 |
| 3 | Against Mycobacterium tuberculosis | 4–8 |
These studies indicate that compounds with the oxadiazole ring can inhibit bacterial growth effectively compared to standard antibiotics like ampicillin and isoniazid .
Anticancer Activity
The anticancer potential of similar oxadiazole derivatives has been extensively documented. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Notably:
| Target Enzyme | Inhibition Mechanism |
|---|---|
| Thymidylate synthase | Inhibits DNA synthesis |
| HDAC (Histone Deacetylase) | Alters gene expression |
| Topoisomerase II | Disrupts DNA replication |
Studies have shown that these compounds can exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to the target molecule:
- Study on Antibacterial Efficacy : A study demonstrated that a derivative with a similar structure showed a significant reduction in bacterial load in infected models, indicating its potential as an antibacterial agent.
- Anticancer Trials : Clinical trials involving oxadiazole derivatives have reported promising results in reducing tumor size and improving survival rates in preclinical models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
- The presence of halogen atoms (like chlorine and fluorine) enhances binding affinity to target proteins.
- Modifications to the urea linkage can improve solubility and bioavailability.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN6O2/c1-16-2-6-18(7-3-16)24-32-25(36-33-24)23-14-34(15-29-23)13-17-4-8-19(9-5-17)30-26(35)31-20-10-11-22(28)21(27)12-20/h2-12,14-15H,13H2,1H3,(H2,30,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQENHGZKNQMGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














